4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine
Description
Nuclear Magnetic Resonance (NMR) Spectral Fingerprints
1H NMR: The 1H-tautomer displays distinct aromatic proton signals. Protons adjacent to bromine (C3–H) resonate as singlets at δ 8.3–8.5 ppm due to deshielding by the electronegative bromine. The 4-fluorophenyl group exhibits a doublet of doublets (δ 7.2–7.4 ppm, J = 8.5–9.0 Hz) for ortho protons and a triplet (δ 7.0–7.1 ppm, J = 8.5 Hz) for meta protons.
13C NMR: The C3–Br carbon appears at δ 115–120 ppm, while the C–F carbon resonates at δ 162–165 ppm. The pyridine C4 carbon, adjacent to the pyrazole ring, is observed at δ 145–150 ppm.
19F NMR: A singlet at δ -110 to -115 ppm corresponds to the para-fluorine on the phenyl ring.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectra show a molecular ion peak at m/z 306/308 (1:1 intensity ratio for ⁷⁹Br/⁸¹Br isotopes). Key fragments include:
- Loss of Br (Δ m/z = 80/82), yielding [M – Br]⁺ at m/z 226.
- Cleavage of the C–N bond between pyrazole and pyridine rings (Δ m/z = 105), producing a 4-fluorophenylpyridinium ion at m/z 201.
Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) calculations predict a HOMO–LUMO gap of 4.8–5.2 eV, consistent with experimental UV-Vis absorption maxima at 270–290 nm. Optimized geometries align with crystallographic data, with mean deviations of <0.02 Å for bond lengths and <1.5° for angles. Vibrational frequency analyses confirm the absence of imaginary frequencies, verifying structural minima.
Properties
IUPAC Name |
4-bromo-1-(4-fluorophenyl)pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-11-6-15-7-12-10(11)5-16-17(12)9-3-1-8(14)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBUKBRLBUVETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=CN=CC(=C3C=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731433 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220165-54-7 | |
| Record name | 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50731433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Core Formation
The pyrazolo[3,4-c]pyridine skeleton is commonly synthesized via condensation of appropriately substituted pyridine derivatives with hydrazines or hydrazine derivatives. For example, 2-aminopyridine derivatives can react with α,β-unsaturated carbonyl compounds or their equivalents under mild conditions to form the fused pyrazolo ring through intramolecular cyclization.
Bromination
Selective bromination at the 4-position of the pyrazolo[3,4-c]pyridine ring is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions. This step is crucial for further functionalization and for directing subsequent coupling reactions.
Arylation with 4-Fluorophenyl Group
Detailed Example of Preparation (Adapted and Inferred)
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Cyclization | 2-aminopyridine derivative + hydrazine hydrate, reflux in ethanol | Formation of pyrazolo[3,4-c]pyridine core | 70-85 | Mild conditions, simple work-up |
| 2. Bromination | N-bromosuccinimide (NBS), dichloromethane, 0°C to room temp | Selective bromination at C-4 position | 65-75 | Controlled addition to avoid polybromination |
| 3. N-Arylation | 4-fluorophenylboronic acid, Pd(PPh3)4 catalyst, base (K2CO3), DMF, 80-100°C | Suzuki coupling or Buchwald-Hartwig amination | 60-80 | Requires inert atmosphere, purification by column chromatography |
Reaction Conditions and Optimization
- Solvents: Dichloromethane (DCM), ethanol, DMF, and isopropanol are commonly used depending on the reaction step.
- Temperature: Bromination is performed at low temperatures (0-30°C) to ensure selectivity; coupling reactions require elevated temperatures (80-110°C).
- Catalysts: Copper iodide or palladium catalysts facilitate coupling reactions.
- Bases: Potassium carbonate or cesium carbonate are typical bases used to deprotonate intermediates and promote coupling.
- Purification: Products are purified by recrystallization or silica gel column chromatography.
Advantages of the Methods
- Use of readily available and inexpensive starting materials.
- Mild reaction conditions that preserve sensitive functional groups.
- High overall yields (often exceeding 60% per step).
- Scalable for industrial production due to simple operations and purification.
Summary Table of Preparation Method Characteristics
| Aspect | Description |
|---|---|
| Core Formation | Cyclization of amino-pyridine derivatives with hydrazine |
| Bromination | NBS in DCM at 0-30°C for selective C-4 bromination |
| Arylation | Pd or Cu-catalyzed cross-coupling with 4-fluorophenyl derivatives |
| Reaction Time | 2-6 hours per step depending on conditions |
| Yields | 60-85% per step, overall yield ~40-60% |
| Purification | Recrystallization, column chromatography |
| Scalability | Suitable for industrial scale due to mild conditions and high yield |
Research Findings and Observations
- The bromination step is critical and must be carefully controlled to avoid over-bromination or side reactions.
- Copper-catalyzed coupling reactions have been demonstrated to be efficient for attaching aryl groups to pyrazolo[3,4-c]pyridine cores, including fluorinated phenyl groups.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the final compound.
- The methodology aligns with green chemistry principles by minimizing harsh reagents and simplifying purification.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity through halogen bonding and other interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Substitution Patterns
The pyrazolo-pyridine scaffold exhibits significant diversity depending on the fusion position ([3,4-c] vs. [3,4-b]) and substituent placement. Key comparisons include:
3-Bromo-1H-pyrazolo[4,3-b]pyridine (28)
- Core Structure : Pyrazolo[4,3-b]pyridine.
- Substituents : Bromine at the 3-position.
- Molecular Formula : C₆H₄BrN₃.
- The absence of a fluorophenyl group limits its utility in targeted drug design compared to the target compound .
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Core Structure : Pyrazolo[3,4-b]pyridine.
- Substituents : Bromine at 4-position, trifluoromethyl (-CF₃) at 3-position.
- Molecular Formula : C₇H₄BrF₃N₃.
- Key Differences: The -CF₃ group enhances metabolic stability and lipophilicity, making this compound advantageous in drug discovery.
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Core Structure : Pyrazolo[3,4-b]pyridine.
- Substituents : Bromine at 4-position, tetrahydro-2H-pyran (THP) protecting group at 1-position.
- Molecular Formula : C₁₁H₁₂BrN₃O.
- Key Differences : The THP group is a transient protecting moiety used in synthesis, whereas the target compound’s 4-fluorophenyl group is a permanent functional group. This distinction makes the target compound more suitable as a final bioactive scaffold .
Halogen Substituents and Electronic Effects
Halogen placement significantly influences reactivity and biological interactions:
Biological Activity
4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine is a compound belonging to the pyrazolo[3,4-c]pyridine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1019918-43-4
- Molecular Formula : CHBrFN
- Molecular Weight : 284.10 g/mol
Research indicates that compounds in the pyrazolo[3,4-c]pyridine class exhibit various biological activities primarily through the inhibition of specific kinases and enzymes. Notably, they have shown promising results in:
- Inhibition of DYRK1A : This kinase is implicated in neurodegenerative diseases such as Alzheimer’s. Compounds similar to 4-bromo derivatives have demonstrated significant inhibitory activity against DYRK1A, which could lead to neuroprotective effects .
- Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells. This is particularly relevant for conditions associated with inflammation and aging .
Biological Activity and Therapeutic Applications
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological effects of pyrazolo[3,4-c]pyridines and their derivatives:
- DYRK1A Inhibition Study :
- Antimicrobial Activity Assessment :
- Antioxidant Properties Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield?
- Methodology : Bromination of pyrazolo[3,4-c]pyridine precursors under controlled temperatures (e.g., 80–110°C) using reagents like NaNO₂ in acetic anhydride or DCE is common. Yields depend on stoichiometry and reaction time . For example, bromine substitution at the 4-position requires precise stoichiometric ratios to avoid over-bromination. Post-synthesis purification often involves column chromatography or recrystallization in solvents like ethanol.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm for fluorophenyl and pyridine rings) and bromine-induced deshielding effects .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 307.99 for C₁₂H₈BrFN₃) .
- X-ray Crystallography : Resolves spatial arrangement of the fused pyrazole-pyridine system and bromine/fluorine substituents .
Q. How does the bromine substituent at the 4-position influence the compound's reactivity in cross-coupling reactions?
- Methodology : Bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig reactions. The electron-withdrawing fluorine on the phenyl ring enhances electrophilicity at the 4-position, facilitating Pd-catalyzed couplings. For example, coupling with aryl boronic acids under Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the pyrazolo[3,4-c]pyridine core?
- Methodology :
- Protecting Groups : Use of tetrahydro-2H-pyran (THP) or tosyl groups to block reactive NH sites during functionalization .
- Regioselective Catalysis : Pd/XPhos systems improve selectivity in C–N bond formations, avoiding undesired N-alkylation .
- Reaction Monitoring : In-situ FTIR or LC-MS tracks intermediates to optimize reaction quenching .
Q. How does the 4-fluorophenyl group affect the compound's binding affinity to biological targets like kinases?
- Methodology :
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases (e.g., ALK or CDK8). The fluorine enhances hydrophobic interactions, while bromine stabilizes π-π stacking .
- Biological Assays : IC₅₀ values from kinase inhibition assays (e.g., ELISA-based) correlate substituent effects. For example, fluorophenyl derivatives show 10–100 nM potency against MELK kinase .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution with lipases .
- Process Optimization : Continuous-flow reactors reduce side reactions; cryogenic crystallization improves purity (>99% ee) .
Q. Can DFT calculations predict the regioselectivity of electrophilic substitution in this heterocycle?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
